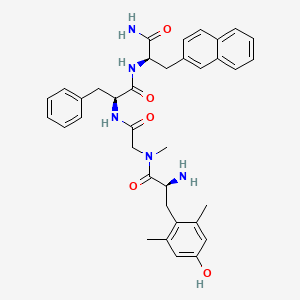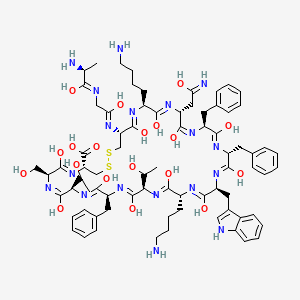
D-Trp8-SRIF-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Trp8-SRIF-14: is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system by inhibiting the release of various secondary hormones. This compound is specifically modified at the eighth position with D-tryptophan, which enhances its stability and binding affinity to somatostatin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Trp8-SRIF-14 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The D-tryptophan is incorporated at the eighth position during this sequence. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Trp8-SRIF-14 can undergo oxidation reactions, particularly at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially at the amino acid side chains
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under mild conditions
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with altered side chains
Scientific Research Applications
Chemistry: D-Trp8-SRIF-14 is used in the study of peptide chemistry, particularly in understanding the structure-activity relationships of somatostatin analogs .
Biology: In biological research, this compound is used to investigate the role of somatostatin in various physiological processes, including hormone regulation and neurotransmission .
Medicine: Medically, this compound is explored for its potential therapeutic applications in treating hormone-related disorders, such as acromegaly and neuroendocrine tumors .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting somatostatin receptors .
Mechanism of Action
D-Trp8-SRIF-14 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors. This binding inhibits the release of secondary hormones by reducing cyclic adenosine monophosphate (cAMP) levels and calcium influx in target cells. The primary molecular targets are the somatostatin receptor subtypes, particularly SSTR2 and SSTR5 .
Comparison with Similar Compounds
Octreotide: Another somatostatin analog with a longer half-life.
Lanreotide: Similar to octreotide but with different receptor affinity.
Pasireotide: A newer analog with broader receptor binding
Uniqueness: D-Trp8-SRIF-14 is unique due to the incorporation of D-tryptophan at the eighth position, which enhances its stability and receptor binding affinity compared to other analogs .
Properties
Molecular Formula |
C76H104N18O19S2 |
|---|---|
Molecular Weight |
1637.9 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42?,43?,50-,51+,52-,53+,54-,55-,56+,57-,58-,59-,62+,63+/m0/s1 |
InChI Key |
NHXLMOGPVYXJNR-VOWFNQDTSA-N |
Isomeric SMILES |
C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=CC=CC=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N |
Canonical SMILES |
CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=CC=CC=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


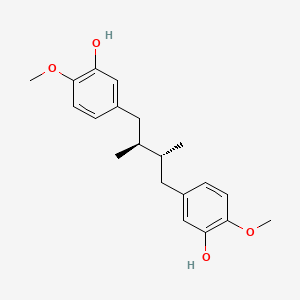

![[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)
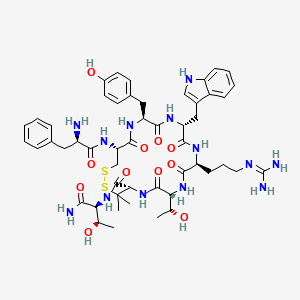

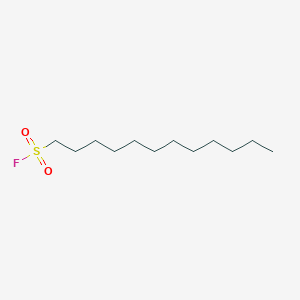
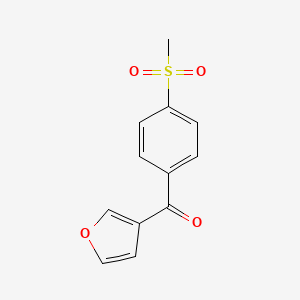
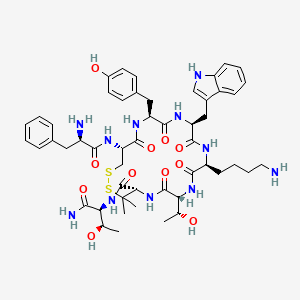
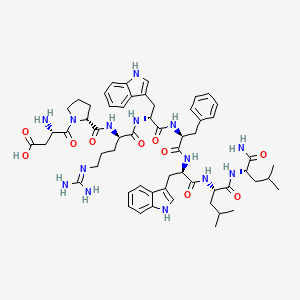
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)
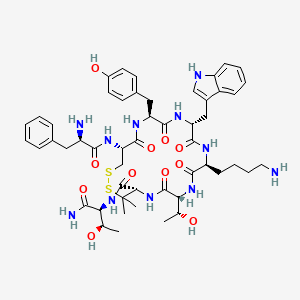
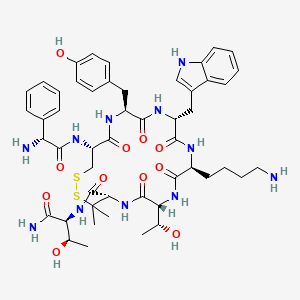
![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)
